1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide and a radical initiator.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is typically introduced through the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These properties enable the compound to modulate biological pathways and exert its effects through binding to target proteins and altering their activity.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid: This compound differs in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.
1-((Benzyloxy)carbonyl)-5-(methyl)piperidine-3-carboxylic acid: The presence of a methyl group instead of a trifluoromethyl group results in different chemical and physical properties, such as lower lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMPMDCOBDJAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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